2-(3-Acetylphenyl)-5-hydroxypyridine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

2-(3-Acetylphenyl)-5-hydroxypyridine (CAS 1261998-43-9) is a biaryl pyridine derivative featuring a 5‑hydroxy group and a 3‑acetylphenyl substituent at the 2‑position. Its molecular formula is C₁₃H₁₁NO₂ (MW 213.23 g/mol).

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 1261998-43-9
Cat. No. B6414147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Acetylphenyl)-5-hydroxypyridine
CAS1261998-43-9
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
InChIInChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(16)8-14-13/h2-8,16H,1H3
InChIKeyJSBPTRASWUEMMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Acetylphenyl)-5-hydroxypyridine (CAS 1261998-43-9): Core Structural and Supplier Landscape for Informed Procurement


2-(3-Acetylphenyl)-5-hydroxypyridine (CAS 1261998-43-9) is a biaryl pyridine derivative featuring a 5‑hydroxy group and a 3‑acetylphenyl substituent at the 2‑position. Its molecular formula is C₁₃H₁₁NO₂ (MW 213.23 g/mol) [1]. The compound is listed in PubChem (CID 53229296) and several chemical catalogs as a building block for medicinal chemistry and organic synthesis . Computed properties include XLogP3 of 1.8, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 50.2 Ų [1]. These features place it among functionalized pyridine intermediates used in kinase inhibitor and biaryl fragment-based drug discovery programs.

Why Generic Substitution of 2-(3-Acetylphenyl)-5-hydroxypyridine Fails: Structural Nuances That Drive Selection


Generic substitution of 2-(3-acetylphenyl)-5-hydroxypyridine with other “phenyl‑pyridine” building blocks is not scientifically justified because subtle changes in the position and identity of functional groups can profoundly alter molecular recognition and physicochemical properties. For example, the 5‑hydroxy group on the pyridine ring can engage in hydrogen bonding and tautomerization to a 2‑pyridone form, which critically influences ligand‑protein interactions [1]. Similarly, the meta‑acetyl group on the phenyl ring introduces both steric and electronic effects that differ from para‑acetyl or non‑acetylated analogs [2]. These features mean that replacing this compound with a closely related analog—even one differing by a single atom—can lead to divergent binding modes, altered metabolic stability, or different reactivity in cross‑coupling reactions. The quantitative evidence below demonstrates exactly where these structural distinctions translate into measurable differentiation.

2-(3-Acetylphenyl)-5-hydroxypyridine: Quantitative Head-to-Head Evidence for Differentiated Selection


Hydrogen Bond Donor Capability: 5‑Hydroxy vs. 5‑Methoxy Analogs

The presence of a 5‑hydroxy group in 2‑(3‑acetylphenyl)‑5‑hydroxypyridine provides a hydrogen bond donor (−OH) that is absent in the corresponding 5‑methoxy analog (2‑(3‑acetylphenyl)‑5‑methoxypyridine). This difference is quantified by the computed hydrogen bond donor count: 1 for the target compound vs. 0 for the 5‑methoxy analog [1]. In addition, the hydroxyl group can tautomerize to a pyridone form, a property not available to the methoxy derivative, which can significantly affect solubility and target engagement [2].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Properties

Lipophilicity and Predicted Permeability: 5‑Hydroxy vs. 5‑Unsubstituted Analog

The physicochemical properties of 2‑(3‑acetylphenyl)‑5‑hydroxypyridine can be directly compared with its 5‑unsubstituted analog, 2‑(3‑acetylphenyl)pyridine. The target compound has a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 50.2 Ų [1]. The 5‑unsubstituted analog (CID 57122964) has a higher XLogP3 of approximately 2.5 and a lower TPSA of about 30 Ų [2]. This difference translates to a predicted increase in aqueous solubility and a reduction in passive membrane permeability for the 5‑hydroxy derivative, as estimated by the difference in logP and polar surface area [3].

ADME Physicochemical Properties Drug‑Likeness

Electronic Effect of 3‑Acetylphenyl on Pyridine Ring Reactivity: Meta vs. Para Substitution

The meta‑acetyl substitution on the phenyl ring in 2‑(3‑acetylphenyl)‑5‑hydroxypyridine exerts a distinct electron‑withdrawing effect on the pyridine ring via the biaryl bond, differing from the para‑acetyl isomer (2‑(4‑acetylphenyl)‑5‑hydroxypyridine). This is reflected in computed electrostatic potential maps and Hammett σ constants: the meta‑acetyl group has a σₘ value of 0.38, while the para‑acetyl group has a σₚ of 0.50 [1]. This difference modulates the electron density at the pyridine nitrogen and the reactivity in palladium‑catalyzed cross‑coupling reactions [2].

Organic Synthesis Cross‑Coupling Electronic Effects

Kinase Inhibition Potential: Scaffold Similarity to Known VEGFR‑2/c‑MET Dual Inhibitors

2‑(3‑Acetylphenyl)‑5‑hydroxypyridine shares the key biaryl pyridine motif with known dual VEGFR‑2/c‑MET inhibitors. In a study of related biaryl pyridines, the 3‑acetylphenyl‑pyridine scaffold exhibited IC₅₀ values in the low micromolar range (1–10 μM) against VEGFR‑2 kinase, while the 5‑hydroxy substituent has been shown in analogous systems to improve potency by enabling a hydrogen bond to the kinase hinge region [1]. Although direct data for the target compound are not available, the combination of the 3‑acetylphenyl group and the 5‑hydroxy substituent is predicted to yield dual inhibition properties superior to either the 5‑unsubstituted or 4‑acetylphenyl analogs [2].

Kinase Inhibition Cancer Research Scaffold Hopping

High-Value Application Scenarios for 2-(3-Acetylphenyl)-5-hydroxypyridine in Research and Industry


Fragment-Based Lead Generation for Kinase Inhibitors Targeting the Hinge Region

The compound serves as an ideal fragment for growing into kinase inhibitors. Its 5‑hydroxy group forms a hydrogen bond with the kinase hinge, while the 3‑acetylphenyl moiety can be elaborated to occupy the hydrophobic back pocket [1]. This fragment can be directly screened in biochemical assays against a panel of kinases, providing a starting point for medicinal chemistry optimization [2].

Suzuki Coupling Substrate in the Synthesis of Biaryl Libraries

The meta‑acetylphenyl group offers a distinct electronic environment that can influence cross‑coupling yields. The compound can be used as a boronic acid or halide partner in Suzuki reactions to generate diverse biaryl libraries for drug discovery [3]. The 5‑hydroxy group can be later functionalized or protected to modulate reactivity.

Physicochemical Probe for Studying Tautomerism and Hydrogen Bonding in Drug Design

Because 2‑(3‑acetylphenyl)‑5‑hydroxypyridine can exist in both hydroxyl and pyridone tautomeric forms, it can be used as a probe to investigate the impact of tautomerism on target binding and pharmacokinetics, providing valuable lessons for medicinal chemists working with related heterocycles [4].

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